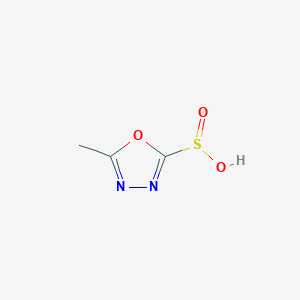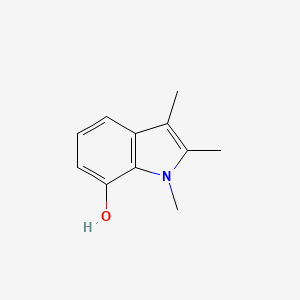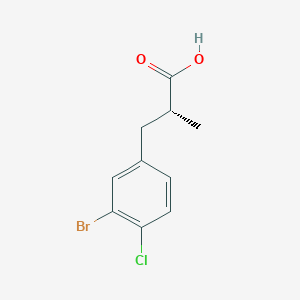
Diphenyl((propylsulfonyl)methyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl((propylsulfonyl)methyl)phosphine oxide is an organophosphorus compound with the molecular formula C16H19O3PS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl((propylsulfonyl)methyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl((propylsulfonyl)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields diphenylphosphine oxide, while reduction can produce diphenylphosphine .
Aplicaciones Científicas De Investigación
Diphenyl((propylsulfonyl)methyl)phosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of diphenyl((propylsulfonyl)methyl)phosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its sulfonyl and phosphine oxide groups can interact with various biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Methyldiphenylphosphine: An organophosphine with similar chemical properties but different substituents.
Diphenylphosphine oxide: A related compound with similar reactivity but lacking the propylsulfonyl group.
Uniqueness
Diphenyl((propylsulfonyl)methyl)phosphine oxide is unique due to its combination of sulfonyl and phosphine oxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in catalysis and organic synthesis .
Propiedades
Fórmula molecular |
C16H19O3PS |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[phenyl(propylsulfonylmethyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19O3PS/c1-2-13-21(18,19)14-20(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Clave InChI |
DWIZACBTEHBTNI-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13107815.png)
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)

![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)

![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)

